For asymmetric hydrogenation, the enantiopurity of the catalyst ligand backbone is critical. Impure or wrong enantiomer diol yields meso-phospholane poisons, crashing turnover and ee. (3S,6S)-2,7-Dimethyl-3,6-octanediol is the exact C2-symmetric precursor for (R,R)-i-Pr-DuPhos and (R,R)-i-Pr-BPE ligands. • Double inversion via cyclic sulfate guarantees (2R,5R)-phospholane stereochemistry. • Isopropyl steric bulk essential for high ee on demanding substrates like tiglic acid derivatives. • Supplied with ≥99% ee and no meso impurity, ensuring maximum catalyst activity. Batch-to-batch consistency for reliable process scale-up.
(3S,6S)-2,7-Dimethyl-3,6-octanediol (CAS 129705-30-2) is a highly stereopure, C2-symmetric chiral 1,4-diol. In industrial chemoinformatics and catalyst procurement, it is primarily valued as the essential chiral precursor for the synthesis of the privileged bis(phospholane) ligands (R,R)-i-Pr-DuPhos and (R,R)-i-Pr-BPE. The molecule features an octane backbone with methyl branches at the 2- and 7-positions, which translates directly into the bulky isopropyl substituents on the resulting phospholane rings. Because the synthesis of these phosphines via a cyclic sulfate intermediate proceeds with a double stereochemical inversion, procuring the exact (3S,6S)-diol specifically dictates the formation of the (2R,5R)-phospholane geometry[1]. This precise spatial arrangement is a cornerstone of modern asymmetric catalysis, enabling the highly enantioselective transition-metal-catalyzed hydrogenation of enamides, acrylates, and ketones in pharmaceutical manufacturing [2].
Substituting this specific diol with its enantiomer, related aliphatic diols, or lower-purity grades fundamentally compromises downstream catalyst performance. Using the (3R,6R)-enantiomer will yield the (S,S)-i-Pr-DuPhos ligand, which reverses the enantioface selectivity during catalysis and produces the incorrect API enantiomer. Furthermore, substituting with the shorter-chain (2S,5S)-hexanediol yields the Me-DuPhos ligand; while Me-DuPhos is effective for many substrates, it lacks the deep steric pocket provided by the isopropyl groups of i-Pr-DuPhos. For demanding substrates like tiglic acid derivatives or unhindered acrylates, the isopropyl bulk is strictly required to lock the substrate conformation and prevent drastic drops in enantiomeric excess (ee) [1]. Finally, any meso-diol impurities in the procured batch will generate achiral meso-phospholanes that act as competitive catalyst poisons, severely depressing both the turnover number (TON) and the final ee of the asymmetric transformation.
The procurement choice between (3S,6S)-2,7-dimethyl-3,6-octanediol and (2S,5S)-hexanediol dictates the steric environment of the resulting DuPhos ligand (isopropyl vs. methyl). In the ruthenium-catalyzed asymmetric hydrogenation of challenging substrates such as tiglic acid derivatives, the i-Pr-DuPhos Ru(TFA)2 system demonstrates superior enantio-discrimination. The isopropyl groups create a tighter chiral pocket that effectively restricts the rotational freedom of the substrate, outperforming methyl-substituted analogs by providing the necessary steric bulk to achieve >95% ee [1].
| Evidence Dimension | Enantioselectivity in Ru-catalyzed acrylate hydrogenation |
| Target Compound Data | (3S,6S)-2,7-dimethyl-3,6-octanediol (yields i-Pr-DuPhos) enables >95% ee |
| Comparator Or Baseline | (2S,5S)-hexanediol (yields Me-DuPhos) exhibiting lower selectivity on hindered acrylates |
| Quantified Difference | i-Pr-DuPhos provides the necessary steric bulk to achieve >95% ee for specific hindered acrylates where Me-DuPhos exhibits lower selectivity. |
| Conditions | Ru-catalyzed asymmetric hydrogenation of tiglic acid derivatives. |
Buyers scaling up specific API intermediates must select the isopropyl-precursor to guarantee the spatial confinement required for high ee in unhindered or specifically substituted olefins.
The synthesis of C2-symmetric bis(phospholanes) relies on the conversion of the 1,4-diol to a cyclic sulfate, followed by nucleophilic attack by a phosphide. This sequence proceeds with complete double inversion of configuration at the chiral centers. Consequently, procuring the >99% ee (3S,6S)-diol guarantees the exclusive formation of the (2R,5R)-phospholane [1]. If a racemic or lower-purity diol is used, the resulting meso-phospholanes cannot be easily separated and will act as achiral ligands, directly reducing the optical yield of the downstream Rh- or Ru-catalyzed reactions.
| Evidence Dimension | Chiral transfer efficiency to phospholane ligand |
| Target Compound Data | >99% ee (3S,6S)-2,7-dimethyl-3,6-octanediol yields 100% (2R,5R)-phospholane |
| Comparator Or Baseline | Racemic or meso-diol mixtures yielding achiral meso-phospholanes |
| Quantified Difference | The stereopure (3S,6S)-diol yields 100% of the desired (R,R)-chiral pocket, whereas meso-contamination linearly degrades the final catalyst's enantiomeric excess. |
| Conditions | Cyclic sulfate formation followed by phosphide substitution. |
Procurement of strictly stereopure (3S,6S)-diol is critical to bypass the need for expensive and low-yielding chiral resolution of the final phosphine ligand.
Beyond phosphine ligands, (3S,6S)-2,7-dimethyl-3,6-octanediol is utilized in the synthesis of trans-2,5-diisopropylborolane, a highly selective asymmetric hydroboration reagent. Compared to the classical trans-2,5-dimethylborolane (derived from 2,5-hexanediol), the diisopropyl variant imposes a significantly greater steric demand. This enhanced steric bulk allows the borolane to more effectively differentiate between the alkyl and hydrogen substituents at the alkene terminus of Type II, III, and IV alkenes, enabling >90% ee during the hydroboration cycle [1].
| Evidence Dimension | Steric differentiation in cyclic hydroboration |
| Target Compound Data | (3S,6S)-2,7-dimethyl-3,6-octanediol (yields diisopropylborolane) |
| Comparator Or Baseline | 2,5-hexanediol (yields dimethylborolane) |
| Quantified Difference | The isopropyl substituents provide a larger steric barrier in the four-membered transition state, improving the ee for sterically demanding prochiral alkenes compared to the methyl analog. |
| Conditions | Asymmetric hydroboration of Type II/III/IV alkenes. |
For synthetic chemists designing hydroboration steps for complex natural products, procuring the isopropyl-diol precursor is essential to maximize enantioselectivity on challenging alkene substrates.
This diol is the exact starting material required to synthesize the (R,R)-i-Pr-DuPhos ligand via the cyclic sulfate intermediate. This ligand is an industrial benchmark for the Rh-catalyzed asymmetric hydrogenation of enamides to produce unnatural amino acids and other chiral pharmaceutical intermediates [1].
By reacting the cyclic sulfate derived from this diol with 1,2-bis(phosphino)ethane, manufacturers produce the (R,R)-i-Pr-BPE ligand. This catalyst system is highly prioritized for the Ru-catalyzed asymmetric hydrogenation of unhindered ketones and specific acrylates, where standard biaryl ligands fail to provide sufficient enantio-control [2].
The diol serves as the structural backbone for trans-2,5-diisopropylborolane. This reagent is utilized in the asymmetric hydroboration of prochiral alkenes, where the deep steric pocket created by the isopropyl groups is necessary to achieve high enantiomeric excess in complex molecule synthesis [3].
Irritant